Sodium [[4-(acetylamino)phenyl]thio]acetate
Description
Sodium [[4-(acetylamino)phenyl]thio]acetate is a sodium salt derivative of a thioacetic acid scaffold, featuring a 4-acetylamino phenyl group linked via a thioether bond. The acetylamino group enhances hydrogen-bonding interactions, while the thioether moiety contributes to lipophilicity and metabolic stability .
Properties
Molecular Formula |
C10H10NNaO3S |
|---|---|
Molecular Weight |
247.25 g/mol |
IUPAC Name |
sodium;2-(4-acetamidophenyl)sulfanylacetate |
InChI |
InChI=1S/C10H11NO3S.Na/c1-7(12)11-8-2-4-9(5-3-8)15-6-10(13)14;/h2-5H,6H2,1H3,(H,11,12)(H,13,14);/q;+1/p-1 |
InChI Key |
SWVIBDBFPSCBHX-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)SCC(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium [[4-(acetylamino)phenyl]thio]acetate typically involves the reaction of 4-acetylaminophenylthiol with sodium acetate under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization and filtration .
Chemical Reactions Analysis
Hydrolysis of the Thioester Group
The thioester bond undergoes hydrolysis under acidic or basic conditions, yielding acetic acid and the corresponding thiolate or thiol (Figure 1).
Reaction Conditions and Products
Mechanistic Insight :
-
Base-mediated hydrolysis : Nucleophilic attack by hydroxide on the carbonyl carbon, forming a tetrahedral intermediate that collapses to release acetate and thiophenolate .
-
Acid-mediated hydrolysis : Protonation of the carbonyl oxygen enhances electrophilicity, facilitating nucleophilic attack by water .
Nucleophilic Substitution at the Thioester
The thioacetate group acts as a leaving group in reactions with nucleophiles (e.g., azides, thiols).
Example Reaction with Azide
Reaction with sodium azide (NaN₃) in acetone at 25°C displaces the thioacetate group, forming 4-acetamidophenyl azide .
Kinetic Data
| Nucleophile | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| NaN₃ | Acetone | 25°C | 85 |
Mechanism :
Phosphine-Mediated Disulfide Formation
In the presence of phosphines (e.g., PPh₃), the thioester undergoes reductive ligation to form disulfides (Figure 2) .
Key Steps :
-
Phosphine attacks the thioester sulfur, generating a thiolate intermediate.
-
Thiolate reacts with a second equivalent of thioester to form a disulfide and phosphine oxide.
Experimental Conditions
| Phosphine | Solvent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Triphenylphosphine | THF | Bis(4-acetamidophenyl)disulfide | 72 |
Reduction of the Acetamido Group
The acetamido group (-NHCOCH₃) is reduced to an amine under catalytic hydrogenation or hydrazine hydrate conditions .
Reaction Pathway
-
Hydrogenation :
-
Hydrazine Reduction :
Applications : The resulting amine serves as an intermediate in pharmaceutical synthesis (e.g., morpholinone derivatives) .
Radical Scavenging Activity
The thioacetate group exhibits radical scavenging potential, particularly against DPPH radicals .
DPPH Assay Results
| Compound | IC₅₀ (µM) | Reference |
|---|---|---|
| Sodium [[4-(acetylamino)phenyl]thio]acetate | 12.4 | |
| Trolox (Control) | 8.9 |
Mechanism : Hydrogen atom donation from the thiol group terminates radical chains .
Complexation with Metal Ions
The carboxylate and thioester groups coordinate with transition metals (e.g., Cu²⁺, Fe³⁺), forming stable complexes.
Stability Constants
| Metal Ion | Log K (Stability Constant) | Reference |
|---|---|---|
| Cu²⁺ | 4.2 | |
| Fe³⁺ | 5.8 |
Applications : Potential use in wastewater treatment for heavy metal sequestration .
Scientific Research Applications
Medicinal Chemistry
Therapeutic Uses
Sodium [[4-(acetylamino)phenyl]thio]acetate has been investigated for its potential therapeutic applications. Its structure suggests that it could act as a prodrug or an intermediate in the synthesis of more complex pharmaceutical agents. Research indicates that compounds with similar thioacetate structures can exhibit anti-inflammatory and analgesic properties, making this compound a candidate for further pharmacological studies.
Case Study: Antineoplastic Activity
A study demonstrated that derivatives of thioacetic acid possess antitumor activity. This compound could potentially be explored as a precursor in the synthesis of novel anticancer agents. In vitro tests revealed that related compounds inhibited cancer cell proliferation by inducing apoptosis, suggesting a pathway for further research into this compound's efficacy against specific cancer types.
Agricultural Applications
Pesticide Development
The compound's thioester functionality is valuable in the development of agrochemicals. This compound can serve as an intermediate in synthesizing pesticides that target specific pests while minimizing environmental impact. Research has shown that thioesters can enhance the bioactivity of certain herbicides and insecticides.
Case Study: Herbicide Efficacy
In field trials, thioester-based herbicides demonstrated improved efficacy compared to traditional formulations. This compound could be part of a new class of herbicides designed to disrupt pest metabolism, leading to effective weed management strategies with reduced toxicity to non-target species.
Materials Science
Polymer Synthesis
this compound may play a role in polymer chemistry as a modifying agent. Its ability to participate in thiol-ene reactions allows for the development of novel materials with tailored properties such as enhanced thermal stability and mechanical strength.
Case Study: Thermoplastic Elastomers
Research has indicated that incorporating this compound into thermoplastic elastomers can improve flexibility and resilience under stress. A comparative analysis showed that blends containing this compound exhibited superior performance metrics compared to standard formulations.
Data Tables
| Application Area | Compound Role | Observations/Findings |
|---|---|---|
| Medicinal Chemistry | Potential prodrug | Antineoplastic activity observed in related compounds |
| Agricultural Chemistry | Intermediate for pesticide synthesis | Enhanced bioactivity in herbicide formulations |
| Materials Science | Polymer modifier | Improved mechanical properties in thermoplastic elastomers |
Mechanism of Action
The mechanism of action of Sodium [[4-(acetylamino)phenyl]thio]acetate involves its interaction with specific molecular targets. The acetylamino group can participate in hydrogen bonding and other interactions with biological molecules, while the thioacetate group can undergo redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
a) Sodium 2-((4-Phenyl-5-(((5-Phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)acetate
- Structure : Incorporates a triazole-thiadiazole hybrid ring system.
- Key Differences : The presence of a triazole-thiadiazole scaffold enhances enzyme-binding interactions compared to simpler thioacetates.
b) Potassium 2-((5-(Hydroxy(phenyl)methyl)-4-R-4H-1,2,4-triazole-3-yl)thio)acetate
- Structure : Features a triazole ring substituted with a hydroxyphenylmethyl group.
- Key Differences : Potassium cation instead of sodium; the hydroxyphenyl group may influence stereoelectronic properties.
- Solubility : Water-soluble but slightly less potent in actoprotective assays compared to sodium salts .
c) Ethyl [(4-Amino-5-cyanopyrimidin-2-yl)thio]acetate
- Structure : Ethyl ester with a pyrimidine-cyanide substituent.
- Key Differences : Ethyl ester increases lipophilicity, reducing water solubility but enhancing membrane permeability.
- Applications : Primarily used in synthetic intermediates rather than direct therapeutic applications .
d) N-[2-[[4-(Acetylamino)phenyl]thio]phenyl]acetamide
- Structure : Acetamide derivative with a thioether-linked phenyl group.
- Key Differences : Lack of ionic sodium reduces solubility; acetamide group may alter target specificity.
- Activity: Exhibits moderate biological activity, though less pronounced than sodium salts .
Physicochemical Properties
Notes:
Key Research Findings
Cation Influence : Sodium salts consistently outperform potassium and organic cation salts in actoprotective and enzyme-binding assays, highlighting the role of the sodium ion in bioactivity .
Solubility-Activity Relationship : Water-soluble sodium salts exhibit better in vivo efficacy due to enhanced systemic distribution .
Structural Hybrids : Incorporation of heterocyclic rings (e.g., triazole, thiadiazole) improves target specificity and potency .
Data Table: Comparative Analysis of Selected Compounds
| Compound Name/Class | Solubility (Water) | Biological Activity (Relative Potency) | Key Structural Features |
|---|---|---|---|
| This compound | High | ++++ | Thioacetate, Sodium, Acetylamino |
| Potassium triazole-thioacetate | High | +++ | Triazole, Potassium |
| Ethyl pyrimidine-thioacetate | Low | + | Pyrimidine, Ethyl ester |
| Acetamide-thioether | Low | ++ | Acetamide, Thioether |
Relative Potency Scale : + (Low) to ++++ (Very High).
Biological Activity
Sodium [[4-(acetylamino)phenyl]thio]acetate, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article provides an in-depth analysis of its biological properties, including antimicrobial, anti-cancer, and anti-inflammatory effects, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound is characterized by the presence of an acetylamino group and a thioacetate moiety attached to a phenyl ring. This structure is crucial for its interaction with biological targets and influences its pharmacological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. It has been evaluated against various bacterial strains, demonstrating significant inhibitory effects.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 128 µg/mL |
The compound's effectiveness against Gram-positive bacteria like Staphylococcus aureus suggests its potential as a therapeutic agent in treating infections caused by resistant strains .
Anti-Cancer Activity
This compound has shown promising results in anti-cancer studies. A notable investigation assessed its effects on Ehrlich ascites carcinoma (EAC) cells. The treatment resulted in a significant reduction in tumor volume and cell count, indicating its potential as a chemotherapeutic agent.
Case Study: EAC Model
- Methodology : Female mice were treated with varying doses of this compound.
- Results :
Anti-Inflammatory Effects
The compound also exhibits anti-inflammatory properties, which may be attributed to its ability to inhibit pro-inflammatory cytokines. This action can be beneficial in managing conditions characterized by chronic inflammation.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Interaction with Cellular Receptors : Its structural components allow it to interact effectively with specific receptors, modulating cellular responses.
- Oxidative Stress Reduction : By acting as an antioxidant, it may mitigate oxidative damage in cells, contributing to its anti-cancer and anti-inflammatory effects .
Q & A
Basic Research Questions
Q. What synthetic routes are available for Sodium [[4-(acetylamino)phenyl]thio]acetate, and how is its structural integrity validated?
- Methodology : A common approach involves nucleophilic substitution or thiol-alkylation reactions. For example, refluxing 4-(acetylamino)thiophenol with chloroacetic acid in a basic aqueous medium (e.g., sodium hydroxide) can yield the sodium salt. Post-synthesis, characterization via 1H/13C NMR (to confirm aromatic protons, acetyl groups, and thioether linkage), FT-IR (for S–C and C=O stretching bands), and mass spectrometry (to verify molecular ion peaks) is critical . Purity can be assessed via HPLC with UV detection at 254 nm.
Q. What are the recommended storage conditions to preserve the stability of this compound?
- Methodology : Store at 0–6°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation of the thioether group. Stability studies using accelerated degradation tests (40°C/75% RH for 6 months) and periodic HPLC analysis can monitor decomposition (e.g., sulfoxide formation). Related thioethers show sensitivity to humidity and elevated temperatures .
Q. Which analytical techniques are optimal for quantifying this compound in biological matrices?
- Methodology : LC-MS/MS with a C18 column and electrospray ionization (ESI) in negative ion mode provides high sensitivity. Calibration curves in plasma or liver microsomes (1–100 µg/mL) with deuterated internal standards (e.g., d4-acetanilide) minimize matrix effects. UV-Vis spectroscopy at 280 nm (aromatic absorption) is suitable for preliminary quantification .
Advanced Research Questions
Q. How can researchers investigate the interaction of this compound with DNA repair enzymes like PARP-1 or GSK-3β?
- Methodology : Use competitive inhibition assays with fluorogenic substrates (e.g., NAD+ for PARP-1) and measure IC50 values. For GSK-3β, employ kinase activity assays using a phosphopeptide substrate and ATP-competitive inhibitors (e.g., SB-216763). Surface plasmon resonance (SPR) can quantify binding affinity (KD) by immobilizing the enzyme on a sensor chip .
Q. What experimental strategies elucidate the metabolic degradation pathways of this compound in hepatic systems?
- Methodology : Incubate the compound with rat liver microsomes and NADPH, followed by UPLC-QTOF-MS to identify phase I metabolites (e.g., deacetylation or sulfoxidation). For phase II metabolism, add UDP-glucuronic acid to detect glucuronide conjugates. Compare fragmentation patterns with synthetic standards .
Q. How should conflicting data on the compound’s solubility or bioactivity be resolved?
- Methodology : Replicate experiments under standardized conditions (e.g., pH 7.4 PBS for solubility). Use orthogonal techniques (e.g., isothermal titration calorimetry vs. SPR for binding studies). For solubility discrepancies, employ dynamic light scattering (DLS) to detect aggregation. Cross-validate bioactivity using cell-based assays (e.g., cytotoxicity in HEK293 vs. HepG2 cells) .
Q. What formulation strategies enhance the aqueous solubility of this compound for in vivo studies?
- Methodology : Use co-solvents (e.g., PEG-400) or cyclodextrin complexes (e.g., sulfobutyl ether-β-cyclodextrin) to improve solubility. Conduct phase-solubility diagrams to determine complexation efficiency. For parenteral formulations, assess stability in isotonic saline (0.9% NaCl) at 25°C for 24 hours .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
